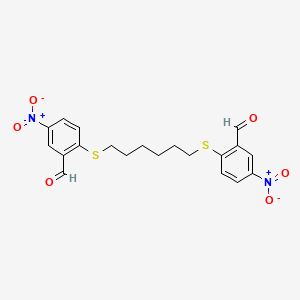

![molecular formula C9H12O2 B2525968 10-Oxatricyclo[5.2.1.02,6]decan-4-one CAS No. 2361729-92-0](/img/structure/B2525968.png)

10-Oxatricyclo[5.2.1.02,6]decan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

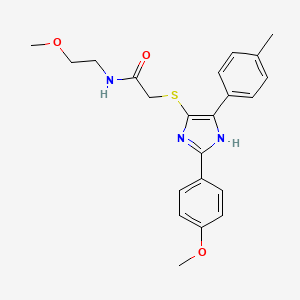

The synthesis of a similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been described in the literature . The compound was formed by mercuric acetate oxidation of the corresponding 1,3-dithiolane-2-thione . Another method involved the reaction of the 1,2,3-trithiolane, formed from norbornene and sulfur, with dichlorocarbene under phase-transfer conditions . A simpler preparation involved direct treatment of norbornene with diisopropyl xanthogen disulfide and the radical initiator azobis(isobuytronitrile) (AIBN), which afforded the compound directly in 74% yield .Molecular Structure Analysis

The X-ray structure of the similar compound, 3,5-Dithiatricyclo[5.2.1.02,6]decan-4-one, has been determined . The structure shows an exo-configured planar dithiolanone ring . This is in contrast to the few previous dithiolanones to be characterized crystallographically, which are all twisted .Scientific Research Applications

Synthesis and Chemical Behavior

Exploration of Pi-Selectivities : Ab initio MO and experimental investigations on pi-selectivities of hydride additions to related oxatricyclo decanones have provided insight into anti-selectivities supported by electrostatic interactions and electron donation from ring oxygen, which aligns with experimental results (Yadav & Balamurugan, 2002).

Photochemical Transformations : The irradiation of certain derivatives under basic conditions led to the formation of oxatricyclo decane derivatives, showcasing a mechanism involving initial cis–trans isomerization followed by cycloaddition reactions and isomerization of double bonds (Kim, Hayase, & Isoe, 1983).

NMR Study of Derivatives : Detailed NMR studies on 1-azatricyclo decane derivatives have helped in understanding stereo and stereoelectronic effects, aiding in the complete chemical shift assignments for these compounds (Fernández et al., 1989).

Synthesis of Bioactive Frameworks : A methodological approach has been developed for synthesizing the 10-oxabicyclo[5.2.1]decane framework present in physalins, which are potential antitumor agents. This involves several key reactions, including [4 + 3] cycloaddition, Nicholas reaction, and a series of cyclization and fragmentation processes (Montaña et al., 2018).

Transition-State Mimics for Cis-Trans Interconversion : Synthesis of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for cis-trans rotamer interconversion in peptide and protein folding, showcases the relevance of these compounds in understanding biological processes (Komarov et al., 2015).

Applications in Organic Synthesis

Cycloaddition Reactions : Research into cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides has opened pathways to synthesize bridged oxazonine compounds, showcasing the versatility of these chemical frameworks in organic synthesis (Nitta, Sogo, & Nakayama, 1979).

Synthetic Strategies for Bioactive Compounds : The synthesis of diversely substituted adamantanes from tetraaryl derivatives has demonstrated effective antimicrobial properties, highlighting the potential of these structures in developing new classes of antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).

Mechanism of Action

Mode of Action

The mode of action of 10-Oxatricyclo[521A study on a similar compound, 4-oxatricyclo[52102,6]decan-10-one, suggests that it interacts with σ C1-C2 and σ C6-C7 with π ∗C=O, on one hand, and those of σ C1-C9 and σ C7-C8 with π ∗C=O, on the other hand . This interaction supports anti-selectivities .

Properties

IUPAC Name |

10-oxatricyclo[5.2.1.02,6]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-5-3-6-7(4-5)9-2-1-8(6)11-9/h6-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTUAUXFWKUZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(=O)CC3C1O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)